molecular formula C5H8N2O6 B11964988 2,2-Dinitropropyl acetate CAS No. 5917-69-1

2,2-Dinitropropyl acetate

Cat. No.: B11964988
CAS No.: 5917-69-1
M. Wt: 192.13 g/mol
InChI Key: VNEVTBQGNLOSNA-UHFFFAOYSA-N
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Description

2,2-Dinitropropyl acetate is an organic compound with the molecular formula C5H8N2O6. It is known for its applications in various fields, including chemistry and industry. The compound is characterized by the presence of two nitro groups attached to a propyl chain, which is further esterified with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dinitropropyl acetate typically involves the nitration of propyl acetate. One common method includes the reaction of propyl acetate with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to optimize yield and purity while ensuring safety and environmental compliance. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dinitropropyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2,2-Dinitropropyl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2,2-dinitropropyl acetate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including oxidation and reduction reactions. The pathways involved depend on the specific conditions and the presence of other reactants .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dinitropropyl propionate
  • 2,2-Dinitropropyl acrylate
  • 2,2-Dinitropropyl butyrate

Uniqueness

2,2-Dinitropropyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be suitable .

Properties

CAS No.

5917-69-1

Molecular Formula

C5H8N2O6

Molecular Weight

192.13 g/mol

IUPAC Name

2,2-dinitropropyl acetate

InChI

InChI=1S/C5H8N2O6/c1-4(8)13-3-5(2,6(9)10)7(11)12/h3H2,1-2H3

InChI Key

VNEVTBQGNLOSNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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